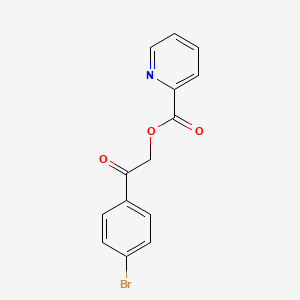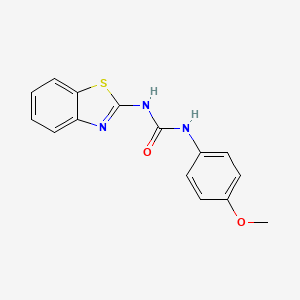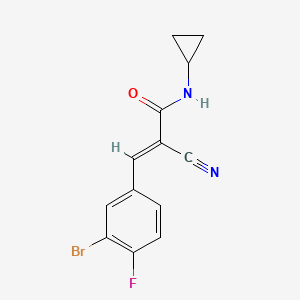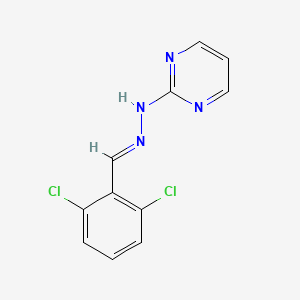
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOC is a pyridinecarboxylate ester that has a bromophenyl group attached to it. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression, and their inhibition has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits in the treatment of various diseases.
実験室実験の利点と制限
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
将来の方向性
There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate, including its potential as a drug candidate for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits. In addition, the synthesis of this compound derivatives with improved properties, such as increased solubility, may have potential applications in various fields.
合成法
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate can be synthesized using different methods, including the reaction of 2-pyridinecarboxylic acid with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-pyridinecarboxylic acid with 4-bromobenzoyl chloride and N,N-dimethylformamide in the presence of a base such as potassium carbonate. The synthesis of this compound has also been achieved using microwave-assisted synthesis, which has been shown to be a more efficient method.
科学的研究の応用
2-(4-bromophenyl)-2-oxoethyl 2-pyridinecarboxylate has been studied for its potential applications in different fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. In organic synthesis, this compound has been used as a reagent in the synthesis of various compounds. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-11-6-4-10(5-7-11)13(17)9-19-14(18)12-3-1-2-8-16-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWYGXFEFNPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)



![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)

![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)




![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)
